molecular formula C13H19ClO3S B1426944 4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride CAS No. 1341540-99-5

4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride

Cat. No.: B1426944
CAS No.: 1341540-99-5
M. Wt: 290.81 g/mol
InChI Key: CABXPDPXKXXSPK-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S and a molecular weight of 290.81 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride typically involves the reaction of 4-(Propan-2-yl)phenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles like amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .

Comparison with Similar Compounds

4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and phenoxy compounds. Similar compounds include:

  • 4-(4-Isopropylphenoxy)butane-1-sulfonyl chloride
  • 1-Butanesulfonyl chloride, 4-[4-(1-methylethyl)phenoxy]

These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of the phenoxy and sulfonyl chloride groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO3S/c1-11(2)12-5-7-13(8-6-12)17-9-3-4-10-18(14,15)16/h5-8,11H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXPDPXKXXSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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